Desacetylcefotaxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Desacetylcefotaxime is typically produced through the hydrolysis of cefotaxime. The process involves the removal of the acetyl group from cefotaxime, resulting in the formation of deacetylcefotaxime. This reaction can be carried out under mild acidic or basic conditions, often using reagents such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of deacetylcefotaxime involves the enzymatic hydrolysis of cefotaxime. Enzymes such as esterases are used to selectively remove the acetyl group, ensuring high yield and purity of the final product. This method is preferred due to its efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Desacetylcefotaxime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, under basic conditions.
Substitution: Halogens (e.g., chlorine), under neutral or slightly basic conditions.
Major Products Formed
Scientific Research Applications
Desacetylcefotaxime has a wide range of applications in scientific research:
Mechanism of Action
Desacetylcefotaxime exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria . The compound is particularly effective against Gram-positive and Gram-negative bacteria, including those resistant to other β-lactam antibiotics .
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: The parent compound of deacetylcefotaxime, also a third-generation cephalosporin with broad-spectrum activity.
Ceftriaxone: Another third-generation cephalosporin with a similar mechanism of action but a longer half-life.
Cefoperazone: A third-generation cephalosporin with activity against Pseudomonas aeruginosa.
Uniqueness of Desacetylcefotaxime
This compound is unique due to its stability against β-lactamases and its prolonged half-life compared to cefotaxime. This allows for sustained antimicrobial activity and potentially longer dosing intervals, enhancing its therapeutic profile .
Properties
Molecular Formula |
C14H15N5O6S2 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7+/t8-,12-/m1/s1 |
InChI Key |
FHYWAOQGXIZAAF-RWFJUVPESA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |
Synonyms |
deacetylcefotaxime desacetylcefotaxime desacetylcefotaxime, monosodium salt desacetylcefotaxime, monosodium salt, (6R-trans)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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